molecular formula C9H5F3O4 B6313213 2,2,3-Trifluoro-1,4-benzodioxan-5-carboxylic acid CAS No. 1858241-60-7

2,2,3-Trifluoro-1,4-benzodioxan-5-carboxylic acid

Cat. No. B6313213
CAS RN: 1858241-60-7
M. Wt: 234.13 g/mol
InChI Key: RMHHGGYNQVPWFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,3-Trifluoro-1,4-benzodioxan-5-carboxylic acid (TFBDC) is an organic compound belonging to the class of heterocyclic compounds. It is a trifluoromethylated benzodioxan derivative with a carboxylic acid group. TFBDC is a colorless, crystalline solid with a melting point of 153-155 °C. It has a molecular weight of 248.2 g/mol and a boiling point of 302.1 °C.

Mechanism of Action

The mechanism of action of 2,2,3-Trifluoro-1,4-benzodioxan-5-carboxylic acid is not fully understood. However, it is believed that the trifluoromethyl group of this compound interacts with the active site of the β-lactamase enzyme, and inhibits its activity. This interaction is believed to be mediated by hydrogen bonding and other non-covalent interactions.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of a number of bacterial β-lactamase enzymes, including those from Staphylococcus aureus, Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa. This compound has also been shown to inhibit the activity of certain enzymes involved in the degradation of drugs, such as cytochrome P450 enzymes.

Advantages and Limitations for Lab Experiments

The advantages of using 2,2,3-Trifluoro-1,4-benzodioxan-5-carboxylic acid in laboratory experiments include its low cost, ease of synthesis, and its ability to inhibit a wide range of bacterial β-lactamase enzymes. The main limitation of using this compound in laboratory experiments is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

In the future, 2,2,3-Trifluoro-1,4-benzodioxan-5-carboxylic acid could be used to develop new β-lactamase inhibitors with improved selectivity and potency. It could also be used to synthesize new heterocyclic compounds with a variety of biological activities. In addition, this compound could be used in the synthesis of new drugs and drug delivery systems. Finally, this compound could be used to develop new methods for the synthesis of complex organic molecules.

Synthesis Methods

2,2,3-Trifluoro-1,4-benzodioxan-5-carboxylic acid can be synthesized by two different methods. The first method is the reaction of trifluoroacetic anhydride with 4-chlorobenzenediol. This reaction produces this compound chloride, which is then hydrolyzed in aqueous base to produce this compound. The second method is the reaction of 2-bromo-2,2,3-trifluoro-1,4-benzodioxan with ethyl chloroformate, followed by hydrolysis.

Scientific Research Applications

2,2,3-Trifluoro-1,4-benzodioxan-5-carboxylic acid has been used in a variety of scientific research applications. It has been used as an inhibitor of bacterial β-lactamase enzymes, which are responsible for the hydrolysis of β-lactam antibiotics. This compound has also been used as a reagent for the synthesis of 2,2,3-trifluoro-1,4-benzodioxane derivatives, which are useful for the synthesis of pharmaceuticals. In addition, this compound has been used as a reagent for the synthesis of other heterocyclic compounds.

properties

IUPAC Name

2,2,3-trifluoro-3H-1,4-benzodioxine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O4/c10-8-9(11,12)16-5-3-1-2-4(7(13)14)6(5)15-8/h1-3,8H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHHGGYNQVPWFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(C(O2)F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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